molecular formula C20H32O3 B1206991 12-Hydroxyicosa-5,8,10,14-tetraenoic acid

12-Hydroxyicosa-5,8,10,14-tetraenoic acid

Cat. No.: B1206991
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It contains a hydroxyl group at the 12th carbon and has a configuration of 5Z, 8Z, 10E, 14Z in its double bonds . This compound is a significant metabolite in various biological processes and is known for its role in inflammation and other physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxyicosa-5,8,10,14-tetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The most common enzyme involved is Arachidonate 12-lipoxygenase (ALOX12), which converts arachidonic acid to 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12-HETE .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from biological sources, such as human or bovine platelets, where it is naturally produced . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the necessary enzymes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-Hydroxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:

Mechanism of Action

12-Hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Hydroxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and its role in both pro-inflammatory and anti-inflammatory processes. Its ability to act as both an autocrine and paracrine signaling molecule distinguishes it from other eicosanoids .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)

InChI Key

ZNHVWPKMFKADKW-UHFFFAOYSA-N

SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Synonyms

12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic

Origin of Product

United States

Synthesis routes and methods

Procedure details

Unlabeled 15-HETE and (3H)-12-HETE are added to the citric acid quenched samples as internal standards. After chromatography of the extracted products on silica gel, (14C)-12-HETE is located by the UV absorbence of the added 15-HETE (with which it cochromatographs) and is quantitated by scintillation spectroscopy.
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(3H)-12-HETE
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(14C)-12-HETE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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